molecular formula C11H16N4O B7567327 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine

Cat. No. B7567327
M. Wt: 220.27 g/mol
InChI Key: KMLCULRAAWIVHH-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine, also known as DMIO, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. DMIO is a derivative of imidazole and oxazole, two heterocyclic compounds that have been extensively studied for their biological activity. In

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine is not fully understood, but it is believed to exert its effects through multiple pathways. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many diseases. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant defenses. Additionally, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has also been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes. Additionally, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been shown to protect against neuronal damage induced by oxidative stress, which is involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Additionally, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been shown to exhibit a variety of biological activities, making it a versatile compound for use in different experimental settings. However, one limitation of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects.

Future Directions

There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine. One direction is to further study its potential as a therapeutic agent in different diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future research could focus on optimizing the synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine to improve its yield and purity. Overall, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has the potential to be a valuable therapeutic agent, and further research is needed to fully understand its effects.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine can be synthesized through a multistep process that involves the reaction of 3,5-dimethyl-4-(bromomethyl)oxazole with 2-imidazol-1-ylethylamine. This reaction yields the intermediate 3,5-dimethyl-4-(imidazol-1-ylmethyl)oxazole, which is then treated with sodium borohydride to produce N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine. The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been optimized to yield high purity and yield, making it a viable compound for further research.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine has been studied for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9-11(10(2)16-14-9)7-12-3-5-15-6-4-13-8-15/h4,6,8,12H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCULRAAWIVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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